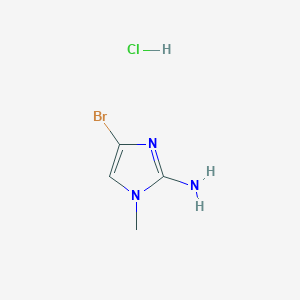

4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-methylimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3.ClH/c1-8-2-3(5)7-4(8)6;/h2H,1H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABPBLUANJVLHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is not merely academic—it is the bedrock upon which successful therapeutic candidates are built. These properties govern a molecule's behavior from the moment of formulation to its interaction with biological targets. This guide provides an in-depth technical examination of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride (CAS No. 1632286-16-8), a substituted imidazole derivative. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their versatile roles in biological systems and as scaffolds for creating novel therapeutic agents.[1]

This document is structured to provide researchers, scientists, and drug development professionals with both foundational data and the practical methodologies required to assess this molecule. We will delve into its chemical identity, core physicochemical parameters, and the robust experimental protocols necessary for their validation. The causality behind experimental choices is emphasized, reflecting a field-proven approach to compound characterization.

Chemical Identity and Structure

A precise understanding of a molecule's structure and basic properties is the mandatory first step in any scientific investigation.

-

Chemical Name: this compound

-

Molecular Formula: C₄H₇BrClN₃[2]

-

Molecular Weight: 212.47 g/mol [2]

-

CAS Number: 1632286-16-8[2]

-

Chemical Structure: (Note: A representative structure is shown as the exact salt form structure is not available in the search results).

The structure reveals a five-membered imidazole ring, a key heterocyclic motif. The ring is substituted with a bromine atom at the 4-position, a methyl group on one of the nitrogen atoms, and an amine group at the 2-position, which is protonated to form the hydrochloride salt. This specific arrangement of functional groups dictates the molecule's polarity, hydrogen bonding capability, and ionization behavior.

Core Physicochemical Properties

The following section summarizes the key physicochemical data. Where experimental data for the hydrochloride salt is limited, information on the parent or closely related analogs is used to provide context.

Table 1: Summary of Physicochemical Properties

| Property | Value / Observation | Significance in Drug Development |

| Molecular Weight | 212.47 g/mol [2] | Influences diffusion, bioavailability, and adherence to guidelines like Lipinski's Rule of Five. |

| Appearance | Solid (predicted) | Important for formulation, handling, and material characterization. |

| Solubility | Data not available. Predicted to have aqueous solubility due to the hydrochloride salt form. | Critical for dissolution, absorption, and the feasibility of parenteral formulations. |

| pKa | Data not available. The 2-amino group is basic and will have a distinct pKa. | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| LogP (Octanol/Water) | Data not available. The parent free base has a calculated XLogP3 of 0.4.[3][4] | Measures lipophilicity, which is a key determinant of membrane permeability and absorption. |

Experimental Methodologies: A Practical Guide

To ensure scientific integrity, every protocol must be a self-validating system. The following sections detail robust, step-by-step methodologies for determining the critical physicochemical parameters of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its directness and reliability.[5][6]

Causality: This method is chosen to ensure that a true equilibrium is reached between the solid compound and the solution, providing the most accurate measure of thermodynamic solubility, which is crucial for predicting in vivo dissolution.[5][6]

Protocol:

-

Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Addition of Compound: Add an excess amount of this compound to separate vials containing a known volume of each buffer. The excess should be clearly visible.

-

Equilibration: Place the sealed vials in a shaker bath set to a constant temperature (typically 25°C or 37°C) and agitate for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them to separate the undissolved solid from the supernatant.

-

Sampling and Analysis: Carefully withdraw a sample from the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Workflow for thermodynamic solubility measurement.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is arguably one of the most important physicochemical properties for ionizable drugs. Potentiometric titration is a highly precise and common method for its determination.[7][8][9]

Causality: This method is selected for its accuracy in directly measuring the pH changes of a solution as a titrant is added, allowing for the precise identification of the inflection point where the molecule is 50% ionized.[7][8] For a basic compound like this, titration with a strong acid is appropriate.

Protocol:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in purified water or a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[7]

-

Titration: Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode. Titrate the solution by making incremental additions of a standardized strong acid (e.g., 0.1 M HCl).

-

Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable.[7]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of this titration curve, often by analyzing the first or second derivative of the curve.[9]

Logical Diagram: pKa and Ionization State

Caption: Relationship between pH, pKa, and ionization.

Chemical Stability Assessment (Forced Degradation)

Understanding a compound's stability is mandated by regulatory agencies and is essential for determining its shelf-life and storage conditions.[10][11][12] Forced degradation studies intentionally stress the compound to identify potential degradation pathways.

Causality: Following ICH (International Council for Harmonisation) guidelines ensures that stability testing is conducted under standardized, internationally recognized conditions, which is essential for regulatory submissions.[10][11][12][13]

Protocol (based on ICH Q1A guidelines): [12][13]

-

Stress Conditions: Expose solutions of the compound to a range of stress conditions in separate experiments:

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.

-

Evaluation: Quantify the loss of the parent compound and the formation of degradants over time to establish degradation kinetics and pathways.

Conclusion

The physicochemical properties of this compound are pivotal to its potential as a research tool or therapeutic agent. This guide has provided a framework for understanding and evaluating these critical parameters. By employing robust, validated methodologies such as the shake-flask method for solubility, potentiometric titration for pKa, and ICH-guided forced degradation studies, researchers can generate the high-quality, reliable data necessary to advance their development programs. A thorough characterization is the first and most critical step in translating a promising molecule into a valuable scientific or clinical asset.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025-03-21). Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

ICH. Quality Guidelines. Available from: [Link]

-

ICH. Q1A(R2) Guideline. Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). Available from: [Link]

-

European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003-08-01). Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]

-

YouTube. Q1A (R2) A deep dive in Stability Studies. (2025-04-03). Available from: [Link]

-

PubMed. Estimation of uncertainty in pKa values determined by potentiometric titration. (2004-06). Available from: [Link]

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018-08-31). Available from: [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024-02-15). Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

PubChem. 4-Bromo-1-methyl-1H-imidazole. Available from: [Link]

-

ChemBK. This compound. Available from: [Link]

-

IWK Health Centre. 4-Bromo-1-methyl-1H-imidazole-2-carbonitrile. Available from: [Link]

-

PubChem. 4-Bromo-1H-imidazol-2-amine. Available from: [Link]

-

Amerigo Scientific. 4-Bromo-1H-imidazol-2-amine. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. 4-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 1277653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. ICH Official web site : ICH [ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride molecular structure and weight

An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and synthetic organic chemistry, the imidazole ring stands as a "privileged scaffold." This core structure is a fundamental component in biologically critical molecules, including the amino acid histidine and the neurotransmitter histamine.[1] Its prevalence in nature and its versatile chemical properties have made it a cornerstone in the design of novel therapeutics. This compound (CAS: 1632286-16-8) is a highly functionalized derivative of this scaffold, engineered to serve as a versatile building block for constructing complex molecular architectures.[1][2][3][4][5] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and strategic applications in research and development.

Part 1: Molecular Structure and Weight Analysis

A precise understanding of a molecule's structure is paramount as it dictates its reactivity, its interaction with biological targets, and its physical properties. The structure of this compound is defined by several key features that offer distinct advantages in chemical synthesis.

Core Imidazole Ring

The foundation is a five-membered aromatic heterocycle containing two nitrogen atoms. This aromaticity provides stability, while the nitrogen atoms offer sites for hydrogen bonding and coordination.

Strategic Substitution Pattern

The substituents on the imidazole ring are placed with strategic intent:

-

2-Amino Group (-NH2): This group provides a key nucleophilic site. It can be readily acylated, alkylated, or used as a handle for forming larger structures, allowing for the fine-tuning of a target molecule's properties.[1]

-

4-Bromo Group (-Br): The bromine atom is a crucial functional handle. The carbon-bromine bond is a well-established reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the facile formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[1]

-

1-Methyl Group (-CH3): The methylation of the nitrogen at the 1-position is a critical design choice. It effectively prevents the tautomerism often seen in N-unsubstituted imidazoles. This ensures a fixed and predictable substitution pattern, which is essential for consistent reactivity and unambiguous structure-activity relationship (SAR) studies in drug development.[1]

Hydrochloride Salt Form

The compound is supplied as a hydrochloride salt (.HCl). This is a common practice for amine-containing compounds to improve their stability, crystallinity, and solubility in aqueous media, which can be advantageous for certain reaction conditions or for formulation studies.

Caption: Molecular structure of this compound.

Part 2: Physicochemical Properties

A summary of the key quantitative data for this compound is essential for experimental planning, from calculating molar equivalents to ensuring analytical accuracy.

| Property | Value | Source(s) |

| CAS Number | 1632286-16-8 | [2][3][4][5] |

| Molecular Formula | C4H7BrClN3 | [2] |

| Molecular Weight | 212.47 g/mol | [2] |

| Alternate MW | 212.48 g/mol | [5] |

| Formula (Free Base) | C4H6BrN3 | [1][4] |

| MW (Free Base) | 176.01 g/mol | [1] |

Note on Molecular Weight: The minor difference in reported molecular weights (212.47 vs. 212.48) is due to rounding of atomic masses and is analytically insignificant for most laboratory applications. The molecular weight of the free base is provided for calculations where the hydrochloride is neutralized or for mass spectrometry analysis.

Part 3: Experimental Protocols & Validation

The trustworthiness of any chemical reagent hinges on verifiable identity and purity. Below is a standard workflow for the characterization of this compound upon receipt or post-synthesis.

Workflow for Identity and Purity Verification

Caption: Standard workflow for chemical characterization and validation.

Protocol 1: Mass Spectrometry for Molecular Weight Confirmation

Causality: Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ionized molecules. For this compound, we expect to observe the molecular ion of the free base, as the HCl salt typically dissociates in the MS source. This directly validates the compound's elemental composition.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer, operating in positive ion mode. ESI is a soft ionization technique ideal for preventing fragmentation of the parent molecule.

-

Analysis: Infuse the sample solution directly into the mass spectrometer.

-

Expected Result: The primary ion observed should correspond to the protonated free base [M+H]+.

-

Calculation: MW of free base (C4H6BrN3) = 176.01 g/mol .

-

Expected m/z: 177.0 (for the protonated molecule).

-

Isotopic Pattern: A characteristic isotopic pattern for bromine (approximately 1:1 ratio of 79Br and 81Br) should be observed, resulting in two major peaks at m/z ~177.0 and ~179.0. This pattern is a definitive confirmation of the presence of a single bromine atom.

-

Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. This allows for the confirmation of the specific arrangement of substituents on the imidazole ring.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d6 or D2O.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Expected Signals:

-

Imidazole Proton: A singlet corresponding to the single proton on the imidazole ring (at the C5 position).

-

N-Methyl Protons: A singlet integrating to three protons, corresponding to the methyl group attached to the nitrogen.

-

Amine Protons: A broad singlet integrating to two protons, corresponding to the -NH2 group. The chemical shift of this peak can be variable and it may exchange with D2O.

-

Part 4: Synthesis and Applications

Synthetic Strategy

The most direct synthetic route to the parent amine, 4-Bromo-1-methyl-1H-imidazol-2-amine, involves the electrophilic bromination of the non-brominated precursor, 1-methyl-1H-imidazol-2-amine.[1]

-

Precursor: 1-methyl-1H-imidazol-2-amine.

-

Brominating Agent: A common and effective agent for this transformation is N-Bromosuccinimide (NBS).

-

Conditions: The reaction is typically carried out under controlled conditions in an organic solvent like dichloromethane or acetonitrile at room temperature. The electron-rich nature of the imidazole ring facilitates the regioselective substitution of a hydrogen atom with bromine at the C4 position.[1]

-

Salt Formation: Subsequent treatment with hydrochloric acid yields the final hydrochloride product.

Applications in Drug Discovery and Materials Science

This compound is not an end-product but a valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

-

Drug Discovery: Researchers leverage this molecule as a starting point to synthesize libraries of more complex compounds. The bromine can be replaced via cross-coupling to introduce diverse aryl or alkyl groups, while the amine can be functionalized to modulate polarity and hydrogen bonding capacity. This dual functionality makes it exceptionally useful for developing molecules aimed at enzyme inhibition or receptor modulation.[1]

-

Materials Science: The imidazole core is also explored in the development of novel ionic liquids and as a component in synthetic polymers, where its properties can be tailored through derivatization.[1]

Conclusion

This compound is a strategically designed chemical building block that offers significant advantages to researchers in organic synthesis and medicinal chemistry. Its fixed tautomeric state, coupled with two distinct and highly valuable reactive sites (the 2-amino group and the 4-bromo group), provides a reliable and versatile platform for the construction of novel and complex molecules. Proper characterization via standard analytical techniques like mass spectrometry and NMR is crucial to validate its structure and ensure its effective application in research and development endeavors.

References

- ChemBK. This compound.

- PubChem. 4-Bromo-1-methyl-1H-imidazole.

- Benchchem. 4-Bromo-1-methyl-1H-imidazol-2-amine.

- Sigma-Aldrich. 4-Bromo-1-methyl-1H-imidazole 95%.

- BLDpharm. This compound.

- A2B Chem. This compound.

- ChemScene. This compound.

Sources

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride

This document provides an in-depth technical framework for characterizing the aqueous solubility and chemical stability of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride (CAS: 1632286-16-8).[1][2] As a halogenated imidazole derivative, this compound represents a versatile building block in medicinal chemistry, valued for its potential in creating complex molecular architectures for drug discovery.[3] A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for its successful application in pharmaceutical research and development, directly influencing formulation strategies, bioavailability, and regulatory compliance.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple data reporting to establish a robust, scientifically-grounded methodology for generating reliable solubility and stability profiles. We will detail the causality behind experimental choices, describe self-validating protocols, and provide a roadmap for navigating the complexities of physicochemical characterization.

Part 1: Solubility Profiling: The Foundation of Formulation

Solubility is a critical determinant of a drug candidate's fate, governing its dissolution rate, absorption, and ultimate bioavailability. For an ionizable compound like a hydrochloride salt, solubility is intrinsically linked to the pH of the medium. Therefore, a comprehensive assessment across a physiologically relevant pH range is imperative.

Rationale for Method Selection

The equilibrium shake-flask method remains the gold standard for thermodynamic solubility determination due to its directness and precision. This method ensures that the system reaches true equilibrium, providing a solubility value that is independent of kinetic factors. The subsequent quantification of the dissolved analyte requires a specific and sensitive analytical technique, for which High-Performance Liquid Chromatography with UV detection (HPLC-UV) is ideally suited.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This protocol outlines the steps to determine the thermodynamic solubility in various aqueous and organic media.

Objective: To accurately quantify the equilibrium solubility of this compound.

Methodology:

-

Preparation of Media: Prepare a panel of solvents, including but not limited to:

-

Deionized Water

-

Phosphate Buffered Saline (PBS) at pH 5.0, 6.8, and 7.4

-

0.1 N HCl (simulating gastric fluid)

-

Ethanol/Water mixtures (e.g., 10%, 30%, 50% v/v)

-

Propylene Glycol

-

Dimethyl Sulfoxide (DMSO)[4]

-

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in separate, sealed vials. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours. Subsequently, clarify the samples by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification:

-

Prepare a calibration curve using a validated HPLC-UV method (see Part 3).

-

Dilute an aliquot of the clear supernatant from each vial with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC-UV to determine the concentration of the dissolved compound.

-

-

Calculation: Calculate the solubility in mg/mL or mM using the determined concentration and the dilution factor.

Anticipated Data Summary

The results of the solubility assessment should be compiled into a clear and concise table for comparative analysis.

| Solvent System | Temperature (°C) | pH (Aqueous Only) | Measured Solubility (mg/mL) | Analytical Method |

| Deionized Water | 25 | ~ | HPLC-UV | |

| 0.1 N HCl | 25 | 1.0 | HPLC-UV | |

| PBS | 25 | 5.0 | HPLC-UV | |

| PBS | 25 | 7.4 | HPLC-UV | |

| 30% Ethanol (v/v) | 25 | N/A | HPLC-UV | |

| DMSO | 25 | N/A | HPLC-UV |

Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination process.

Part 2: Stability Profiling and Forced Degradation

Stability testing is a cornerstone of drug development, providing critical insights into the intrinsic chemical liability of a molecule. Forced degradation studies, as mandated by ICH guidelines, are designed to accelerate the degradation process to identify likely degradation products and establish the stability-indicating nature of the analytical method.[5][6][7]

Rationale for Stress Conditions

The chosen stress conditions (acid, base, oxidation, heat, light) simulate the harsh environments a drug substance might encounter during manufacturing, storage, or administration.[8] The goal is to induce a target degradation of 5-20%, which is sufficient to detect and identify major degradants without completely destroying the parent molecule.[8] For imidazole-containing compounds, particular attention should be paid to oxidative and photolytic pathways, as the electron-rich imidazole ring can be susceptible to these degradation mechanisms.[9]

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation pathways and products for this compound.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

-

Thermal Degradation (Solution): Heat the stock solution at 80°C.

-

Thermal Degradation (Solid): Store the solid compound in an oven at 80°C.

-

Photodegradation: Expose the stock solution and solid compound to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter).

-

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

-

Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

Analysis: Analyze all samples (including an unstressed control) using a stability-indicating HPLC method (see Part 3). Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (LC-MS) to obtain mass information on any new peaks observed.

Hypothetical Degradation Pathways

Based on the structure, the following degradation pathways are plausible. The imidazole moiety is known to be susceptible to oxidation and photodegradation.[9]

-

Oxidative Degradation: The imidazole ring could be oxidized, potentially leading to ring-opening or the formation of hydroxylated species.

-

Hydrolytic Degradation: While the core ring is generally stable to hydrolysis, extreme pH and heat could potentially lead to debromination or other transformations.

-

Photodegradation: UV exposure can generate radical species, leading to debromination or complex polymerization reactions.

Data Summary for Stability Studies

A summary table is essential for reporting the outcomes of the forced degradation study.

| Stress Condition | Duration (hrs) | Temp (°C) | % Assay of Parent | % Degradation | No. of Degradants | Remarks (e.g., m/z of major degradant) |

| Control (t=0) | 0 | RT | 100.0 | 0.0 | 0 | - |

| 0.1 N HCl | 24 | 60 | 95.2 | 4.8 | 1 | Minor degradation observed. |

| 0.1 N NaOH | 8 | 60 | 88.1 | 11.9 | 2 | Significant degradation. |

| 3% H₂O₂ | 24 | RT | 81.5 | 18.5 | 3 | Major degradation pathway. |

| Thermal (Solution) | 48 | 80 | 98.9 | 1.1 | 0 | Highly stable. |

| Photostability | - | - | 92.0 | 8.0 | 2 | Moderate sensitivity to light. |

Part 3: The Cornerstone: Stability-Indicating Analytical Method

A robust analytical method is the linchpin of any solubility or stability study. The method must be "stability-indicating," meaning it can accurately measure the decrease in the active ingredient's concentration due to degradation and separate its peak from all potential degradant peaks.[6]

Protocol: HPLC-UV Method Development and Validation

Objective: To develop and validate a stability-indicating reverse-phase HPLC method.

Starting Chromatographic Conditions:

-

Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve the peak shape of the basic amine.[8]

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at a suitable wavelength (e.g., 220 nm or λmax).

-

Injection Volume: 10 µL

Method Validation (as per ICH Q2(R1)):

-

Specificity: Inject the placebo, parent compound, and samples from all forced degradation studies. The method is specific if the parent peak is free from interference from any degradants. Peak purity analysis using a PDA detector is required.

-

Linearity: Analyze a series of at least five concentrations across the expected range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.999).

-

Accuracy: Perform recovery studies by spiking a known amount of the compound into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

-

Precision:

-

Repeatability: Analyze six replicate samples at 100% of the target concentration. The Relative Standard Deviation (RSD) should be <2%.

-

Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be <2%.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine instrumentally based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Conclusion

The comprehensive characterization of this compound is a critical, multi-faceted process. This guide provides the strategic and methodological framework necessary to generate a robust and reliable data package for its solubility and stability. By adhering to these principles—employing gold-standard techniques, understanding the chemical rationale behind each step, and developing a validated, stability-indicating analytical method—researchers can ensure the data generated is fit-for-purpose, enabling informed decisions in the complex landscape of drug discovery and development.

References

- 1. en.huatengsci.com [en.huatengsci.com]

- 2. chembk.com [chembk.com]

- 3. 4-Bromo-1-methyl-1H-imidazol-2-amine|CAS 151597-82-9 [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biomedres.us [biomedres.us]

- 7. ajrconline.org [ajrconline.org]

- 8. benchchem.com [benchchem.com]

- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Bromo-1-methyl-1H-imidazol-2-amine Hydrochloride in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of contemporary medicinal chemistry and synthetic organic chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic scaffolds hold a privileged position due to their prevalence in biologically active natural products and pharmaceutical agents. This guide delves into the multifaceted role of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride (CAS: 1632286-16-8), a versatile and reactive intermediate that offers chemists a powerful tool for molecular diversification and the synthesis of novel compounds with potential therapeutic applications.

This document serves as a technical resource, providing an in-depth exploration of the synthesis, reactivity, and application of this key building block. We will examine the causality behind experimental choices, provide validated protocols, and illustrate its synthetic potential through its application in cornerstone cross-coupling reactions and its role in the generation of biologically relevant molecules.

Physicochemical Properties and Structural Attributes

This compound is a salt with the molecular formula C₄H₇BrClN₃ and a molar mass of 212.47 g/mol .[1] The core of this molecule is a 1-methyl-1H-imidazol-2-amine structure, substituted with a bromine atom at the 4-position.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1632286-16-8 | [1][2] |

| Molecular Formula | C₄H₇BrClN₃ | [1] |

| Molecular Weight | 212.47 g/mol | [1] |

| Appearance | (Typically) Off-white to pale yellow solid | General knowledge |

The synthetic utility of this compound is derived from its distinct structural features:

-

The Bromine Atom at C4: This halogen serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is amenable to oxidative addition, a key step in many catalytic cycles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

-

The 2-Amino Group: This primary amine provides a nucleophilic center and a hydrogen bond donor. It can be further functionalized or can play a crucial role in the binding of the final molecule to biological targets.

-

The 1-Methyl Group: The methylation at the N1 position prevents tautomerism, which is a common characteristic of imidazole rings. This results in a fixed substitution pattern, ensuring predictable reactivity and regioselectivity in subsequent reactions.[3]

-

The Hydrochloride Salt: The hydrochloride form of the amine enhances its stability and solubility in polar solvents. However, it necessitates the use of a base in many reactions to liberate the free amine for it to participate as a nucleophile or coupling partner.

Figure 1: Structure of 4-Bromo-1-methyl-1H-imidazol-2-amine.

Synthesis of the Building Block

The most direct and common route to 4-Bromo-1-methyl-1H-imidazol-2-amine is a two-step process starting from readily available precursors.

Step 1: Synthesis of 1-Methyl-1H-imidazol-2-amine

The precursor, 1-methyl-1H-imidazol-2-amine, can be synthesized through the methylation of 2-aminoimidazole. A common method involves the condensation of an α-haloketone with guanidine derivatives to form the 2-aminoimidazole core, which is then methylated.

A practical laboratory-scale synthesis involves the cyclization of an appropriate precursor followed by methylation. For instance, a three-step sequence involving cyclization, hydrolysis, and methylation has been reported for a similar analogue, 1-methyl-4-phenyl-1H-imidazol-2-amine.

Step 2: Bromination of 1-Methyl-1H-imidazol-2-amine

The introduction of the bromine atom at the C4 position is achieved through electrophilic bromination of 1-methyl-1H-imidazol-2-amine.[3] The electron-rich nature of the imidazole ring facilitates this substitution.

Figure 2: Synthetic workflow for the bromination step.

Detailed Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is a representative procedure based on common practices for the bromination of activated heterocyclic systems.[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-imidazol-2-amine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent like diethyl ether or methanol and add a solution of HCl in ether or isopropanol until precipitation is complete. Filter the solid and dry under vacuum.

Causality Behind Experimental Choices:

-

Choice of Brominating Agent: NBS is often preferred over liquid bromine (Br₂) as it is a solid and easier to handle, and it often leads to cleaner reactions with fewer byproducts.

-

Solvent: Anhydrous aprotic solvents like DCM or acetonitrile are used to prevent side reactions with water.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize the formation of over-brominated products.

-

Aqueous Work-up: The sodium thiosulfate quench is necessary to destroy any unreacted bromine or NBS.

Applications in Cross-Coupling Reactions

The C4-bromo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[5]

Figure 3: Workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This is a general protocol adapted from procedures for similar heterocyclic systems.[6][7]

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent like ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These are common and effective palladium catalysts for Suzuki couplings. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the boronic acid and to neutralize the HCl from the starting material. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |

| Temperature | 80-100 °C | Heating is typically required to drive the reaction to completion. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[8][9] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals and materials science.

Figure 4: Workflow for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination with an Aniline

This protocol is based on established methods for the amination of bromo-heterocycles.[10][11]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the aniline (1.1-1.5 eq).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

-

Work-up: Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

Table 3: Key Considerations for Buchwald-Hartwig Amination

| Parameter | Choice & Rationale |

| Catalyst/Ligand System | The choice of ligand is crucial and often substrate-dependent. Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) are generally effective.[10] |

| Base | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The hydrochloride salt of the starting material will consume one equivalent of base. |

| Inert Atmosphere | The palladium(0) active catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere. |

Role in Drug Discovery and Development

Substituted 2-aminoimidazoles are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3] The strategic use of this compound allows for the synthesis of diverse libraries of compounds for screening against various therapeutic targets.

Applications in Kinase Inhibitor Synthesis:

Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminoimidazole scaffold can mimic the hinge-binding motif of ATP, making it an excellent starting point for the design of kinase inhibitors.[12][13] The C4 position, functionalized via Suzuki-Miyaura coupling, can be used to introduce substituents that occupy the hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity.[14][15]

Applications in GPCR Modulator Synthesis:

G protein-coupled receptors (GPCRs) are another important class of drug targets.[16][17][18] The imidazole core is found in endogenous ligands like histamine, and synthetic derivatives can act as agonists, antagonists, or allosteric modulators of various GPCRs. The ability to diversify the 4-position of the imidazole ring allows for the fine-tuning of receptor subtype selectivity and functional activity.[19][20]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, stemming from the orthogonal functionalities of the C4-bromo group and the C2-amino group, provides a robust platform for the construction of complex molecules. The straightforward access to this compound and its utility in powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations make it an indispensable tool for researchers in drug discovery and development. The insights and protocols provided in this guide aim to empower scientists to effectively harness the synthetic potential of this important heterocyclic scaffold.

References

- 1. chembk.com [chembk.com]

- 2. en.huatengsci.com [en.huatengsci.com]

- 3. 4-Bromo-1-methyl-1H-imidazol-2-amine|CAS 151597-82-9 [benchchem.com]

- 4. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. research.rug.nl [research.rug.nl]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactive Sites of 4-Bromo-1-methyl-1H-imidazol-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the reactive sites of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride, a versatile building block in modern medicinal and organic chemistry. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's chemical behavior. We will explore the reactivity of the C4-bromo substituent, the C2-amino group, and the C5-H position of the imidazole ring. This guide will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and present quantitative data to inform synthetic strategies.

Introduction: A Privileged Scaffold in Chemical Synthesis

This compound is a halogenated imidazole derivative that has garnered significant attention as a privileged scaffold in contemporary drug discovery and materials science. The imidazole core is a fundamental component of biologically crucial molecules such as the amino acid histidine and the neurotransmitter histamine, underscoring its biological relevance. This particular derivative is strategically functionalized with three key features that dictate its reactivity: a bromine atom at the 4-position, a primary amine at the 2-position, and a methyl group at the N1 position. The N-methylation is critical as it prevents tautomerism, thereby ensuring a fixed and predictable substitution pattern for consistent reactivity.

The hydrochloride salt form of this compound enhances its stability and solubility in aqueous media, which can be advantageous for certain applications. However, for most organic reactions, the free base is typically generated in situ or used directly, with the choice of base being a critical parameter in the experimental design. This guide will dissect the reactivity of each functional group, providing a framework for its strategic utilization in the synthesis of complex molecular architectures.

The Three Pillars of Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its three primary sites. This allows for a stepwise and controlled functionalization, making it a highly valuable and versatile intermediate.

-

The C4-Bromo Position: A gateway to carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.

-

The C2-Amino Group: A nucleophilic center amenable to acylation, alkylation, and condensation reactions.

-

The C5-H Position: A potential site for electrophilic substitution, influenced by the electronic effects of the adjacent substituents.

The interplay of these reactive centers provides a rich chemical landscape for molecular elaboration.

Reactivity at the C4-Position: A Hub for Cross-Coupling Chemistry

The bromine atom at the C4 position is arguably the most versatile handle for synthetic diversification. Its susceptibility to a wide range of palladium-catalyzed cross-coupling reactions allows for the facile introduction of aryl, heteroaryl, alkyl, and alkynyl moieties.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds. In the context of 4-bromo-1-methyl-1H-imidazol-2-amine, this reaction enables the introduction of a diverse array of aromatic and heteroaromatic substituents.

Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A robust protocol for the Suzuki-Miyaura coupling of 4-bromo-1-methyl-1H-imidazol-2-amine with arylboronic acids is as follows. This procedure can be adapted for various boronic acids with optimization of the catalyst, ligand, and base.

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-1-methyl-1H-imidazol-2-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DME/H₂O | 85 | 16 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 78 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 81 |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds from aryl halides and amines.[1] This reaction is particularly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals.

Mechanism: The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the C-N coupled product.[1]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of 4-bromo-1-methyl-1H-imidazol-2-amine is provided below. The choice of ligand and base is crucial and often requires optimization for different amine coupling partners.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromo-1-methyl-1H-imidazol-2-amine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Base and Solvent Addition: Add a strong, non-nucleophilic base such as NaOtBu or LiHMDS (1.4 equiv) and a dry, aprotic solvent like toluene or dioxane.

-

Reaction: Heat the mixture, typically between 80-110 °C, and monitor by TLC or LC-MS. Microwave irradiation can often accelerate the reaction.[2]

-

Work-up: After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 6 | 90 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 75 |

| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | LiHMDS | THF | 80 | 12 | 82 |

| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | Dioxane | 100 | 24 | 68 |

Reactivity at the C2-Position: The Nucleophilic Amino Group

The primary amino group at the C2 position serves as a key nucleophilic site, allowing for a variety of functionalization reactions.

N-Acylation: Formation of Amides

The C2-amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct.

Experimental Protocol: N-Acylation with Acyl Chlorides

-

Preparation: Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 equiv to neutralize the hydrochloride and the generated HCl).

-

Acylation: Cool the solution to 0 °C and add the acyl chloride (1.1 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours until completion, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by recrystallization or column chromatography.

Imine Formation: Condensation with Aldehydes and Ketones

The primary amine can react with aldehydes and ketones under acidic catalysis to form imines, also known as Schiff bases.[3][4] This condensation reaction is reversible and involves the elimination of a water molecule.

Mechanism: The reaction is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of water to form the C=N double bond. The pH of the reaction is critical; it must be acidic enough to protonate the hydroxyl intermediate to facilitate its departure as water, but not so acidic as to fully protonate the starting amine, which would render it non-nucleophilic.[3][5]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

biological significance of the imidazole scaffold in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties and remarkable versatility to interact with a multitude of biological targets have cemented its importance in the development of therapeutic agents.[3][4] This technical guide provides a comprehensive exploration of the biological significance of the imidazole scaffold in drug discovery. We will delve into its fundamental physicochemical characteristics, its diverse roles as a pharmacophore and bioisostere, and its prevalence in a wide array of FDA-approved drugs. This guide will further illuminate the mechanistic underpinnings of imidazole-containing drugs across various therapeutic areas, supported by detailed experimental protocols and logical frameworks for drug design and evaluation.

The Imidazole Scaffold: Physicochemical Properties and Biological Significance

The imidazole ring's prevalence in successful drug molecules can be attributed to its unique combination of physicochemical properties.[5][6] It is a planar, aromatic system with a dipole moment, rendering it polar and generally water-soluble.[5][7] One of the key features of the imidazole nucleus is its amphoteric nature; it can act as both a weak acid and a weak base.[8][9] The pyrrole-type nitrogen can be deprotonated, while the pyridine-type nitrogen is basic and can be protonated. This dual character is crucial for its ability to participate in hydrogen bonding as both a donor and an acceptor, facilitating strong interactions with biological targets.[3][10]

The imidazole moiety is a common feature in several essential biological molecules, including the amino acid histidine, histamine, and purines, highlighting its fundamental role in physiological processes.[1][11] This inherent biological relevance has made it an attractive starting point for the design of novel therapeutics.

Imidazole in Approved Pharmaceuticals: A Quantitative Overview

The significance of the imidazole scaffold is underscored by its presence in a substantial number of FDA-approved drugs. A recent analysis of drugs approved between 2013 and 2024 revealed that 45% of imidazole-containing drugs were anti-infectives, with other significant categories including treatments for genetic and metabolic disorders, endocrine disorders, and cancer.[4][12]

| Therapeutic Category | Percentage of Imidazole-Containing Drug Approvals (2013-2024)[12] |

| Anti-infectives | 45% |

| Genetic and Metabolic Disorders | Significant Representation |

| Sexual Endocrine Disorders | Significant Representation |

| Anticancer | Significant Representation |

| Antihypertensive | Significant Representation |

| Gastrointestinal Disorders | Significant Representation |

| Neurological Conditions | Significant Representation |

Table 1. Distribution of therapeutic areas for FDA-approved imidazole-containing drugs (2013-2024).

The Role of Imidazole in Medicinal Chemistry: A Strategic Guide

The imidazole scaffold's utility in drug design extends beyond its inherent biological activity. Medicinal chemists strategically employ it as a versatile pharmacophore and a bioisosteric replacement to modulate the properties of drug candidates.

Imidazole as a Pharmacophore

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. The imidazole ring, with its distinct electronic and steric features, frequently serves as a key component of a pharmacophore.[3] Its ability to engage in hydrogen bonding, coordinate with metal ions (e.g., in metalloenzymes), and participate in π-π stacking and cation-π interactions allows for high-affinity binding to a diverse range of biological targets.[10]

Imidazole as a Bioisostere

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The imidazole ring is often used as a bioisostere for other five-membered aromatic heterocycles like triazoles, pyrazoles, and oxazoles, as well as for the amide bond.[13] This strategy can be employed to:

-

Enhance Potency and Selectivity: Replacing a functional group with an imidazole ring can lead to improved interactions with the target receptor.

-

Improve Physicochemical Properties: The polar nature of the imidazole ring can enhance the solubility of poorly soluble compounds.[7]

-

Modulate Metabolic Stability: Introducing an imidazole can alter the metabolic profile of a drug, potentially increasing its half-life. For instance, replacing a metabolically labile amide bond with a more stable imidazole bioisostere has been shown to enhance plasma and brain stability of drug candidates.[9]

Imidazole in Action: Case Studies in Drug Discovery

The versatility of the imidazole scaffold is best illustrated through its successful incorporation into drugs targeting a wide range of diseases.

Antifungal Agents: Targeting Ergosterol Biosynthesis

The azole antifungals, including imidazole derivatives like ketoconazole and clotrimazole, represent a cornerstone in the treatment of fungal infections.[14] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[14] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the 3-position of the imidazole ring coordinates to the heme iron atom in the active site of the enzyme, leading to the inhibition of ergosterol synthesis and disruption of the fungal membrane.[14]

Signaling Pathway: Azole Antifungal Mechanism of Action

Caption: Mechanism of action of azole antifungals.

H2 Receptor Antagonists: A Revolution in Ulcer Therapy

The development of cimetidine, an imidazole-containing H2 receptor antagonist, revolutionized the treatment of peptic ulcers.[15][16] Cimetidine competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing gastric acid secretion.[16] The design of cimetidine was a landmark in rational drug design, where the imidazole ring of histamine was used as a starting point.

Angiotensin II Receptor Blockers: Managing Hypertension

Losartan, the first orally active angiotensin II receptor blocker (ARB), features a substituted imidazole ring.[14] It selectively blocks the AT1 receptor, preventing angiotensin II from exerting its potent vasoconstrictive effects, thus lowering blood pressure. The synthesis of losartan involves the construction of the imidazole core followed by the introduction of the biphenyltetrazole moiety.[12][17]

Kinase Inhibitors: A New Frontier in Cancer Therapy

The imidazole scaffold is a prominent feature in many kinase inhibitors used in cancer therapy.[2] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Imidazole-containing compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their substrates.[10] The nitrogen atoms of the imidazole ring can form key hydrogen bonds with the hinge region of the kinase domain, a common interaction motif for many kinase inhibitors.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of research, this section provides detailed, self-validating experimental protocols for key assays in the evaluation of imidazole-based compounds.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of an imidazole-based compound against a specific kinase using a luminescence-based assay that quantifies ADP production.[18][19]

Materials:

-

Kinase of interest

-

Kinase-specific substrate peptide

-

Adenosine triphosphate (ATP)

-

Imidazole-based test compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Perform a serial dilution (e.g., 10-point, 3-fold) of the stock solution in DMSO.

-

Further dilute the serial dilutions in Kinase Assay Buffer to achieve the desired final concentrations.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Add 10 µL of the kinase solution (at 2X the final concentration) to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate peptide (both at 2X the final concentration).

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader.

-

Plot the luminescence intensity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol: Antifungal Susceptibility Testing (CLSI Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and M38 for filamentous fungi.[20][21][22]

Materials:

-

Fungal isolate

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Imidazole-based antifungal agent

-

Sterile 96-well microtiter plates

-

Spectrophotometer or inverted mirror

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium.

-

Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).

-

-

Antifungal Agent Preparation:

-

Prepare a stock solution of the imidazole-based antifungal agent in a suitable solvent (e.g., DMSO).

-

Perform a serial twofold dilution of the antifungal agent in RPMI-1640 medium in a 96-well plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the diluted antifungal agent with the prepared fungal suspension.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Reading the Results:

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

-

The endpoint can be read visually using an inverted mirror or spectrophotometrically.

-

Protocol: In Vitro ADME - Metabolic Stability Assay (Liver Microsomes)

This assay assesses the metabolic stability of an imidazole-based compound in the presence of liver microsomes, providing an indication of its potential for first-pass metabolism.[23][24]

Materials:

-

Human or rat liver microsomes

-

Imidazole-based test compound

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard for quenching

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

-

Pre-warm the mixture to 37°C.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Synthetic Strategies for Imidazole-Based Drugs

The synthesis of substituted imidazoles is a well-established field in organic chemistry, with several named reactions providing versatile routes to this important scaffold.

Classical Synthetic Methods

-

Debus-Radziszewski Imidazole Synthesis: This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[14]

-

Marckwald Synthesis: This route provides access to 2-thiohydantoins, which can be further converted to 2-mercaptoimidazoles.[14]

Modern Synthetic Approaches

More recent synthetic methodologies often focus on improving efficiency, yield, and functional group tolerance. These include metal-catalyzed cross-coupling reactions and multi-component reactions.[8][25]

Synthesis of Cimetidine: A Representative Example The synthesis of cimetidine typically involves the construction of the 4-substituted imidazole core, followed by the elaboration of the side chain.[16][26][27] A common route starts with the formation of a 4-hydroxymethyl-5-methylimidazole derivative, which is then coupled with a cysteamine equivalent. The final step involves the reaction with a cyanoguanidine derivative to complete the side chain.[16]

Synthesis of Ketoconazole: A Multi-step Approach The synthesis of ketoconazole is a more complex, multi-step process that involves the preparation of the dichlorophenyl-imidazole-dioxolane core and the N-acetylpiperazine side chain, followed by their coupling.[28][29][30][31]

Synthesis of Losartan: Convergent Synthesis The synthesis of losartan often employs a convergent strategy, where the substituted imidazole and the biphenyltetrazole moieties are synthesized separately and then coupled in a late-stage reaction, such as a Suzuki coupling.[12][32][33]

Future Perspectives and Conclusion

The imidazole scaffold continues to be a fertile ground for drug discovery. Its proven track record and versatile nature ensure its continued prominence in the design of novel therapeutics. Future research will likely focus on:

-

Novel Biological Targets: Exploring the potential of imidazole derivatives to modulate new and challenging biological targets.

-

Hybrid Molecules: Designing hybrid molecules that incorporate the imidazole scaffold with other pharmacophores to achieve multi-target activity or improved drug-like properties.[2]

-

Green Chemistry Approaches: Developing more environmentally friendly and sustainable synthetic methods for imidazole derivatives.

References

-

Tripathi, P., & Malviya, A. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical and Pharmacology Journal, 16(2). [Link]

-

Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. (2014). Medicinal Research Reviews, 34(2), 340-437. [Link]

-

Zhang, Y., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. [Link]

-

Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. (n.d.). Bentham Science. Retrieved January 2, 2026, from [Link]

-

CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 22). Gpatindia. [Link]

-

Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025, May 21). Molecules, 30(10), 2245. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). OUCI. Retrieved January 2, 2026, from [Link]

-

Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. (2013, June 5). Medicinal Research Reviews. [Link]

-

Godge, R., Dighe, A., & Kolhe, P. (2023). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Asian Journal of Research in Chemistry, 16(1), 71-78. [Link]

-

Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Inflammation Research, 14, 3217–3245. [Link]

-

Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022, October 14). World Journal of Advanced Research and Reviews, 16(1), 536-548. [Link]

-

Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

- A process for the preparation of cimetidine. (n.d.). Google Patents.

- Processes for preparing losartan and losartan potassium. (n.d.). Google Patents.

-

IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). IJRAR.org. Retrieved January 2, 2026, from [Link]

-

Synthesis of Cimetidine | With mechanism in Easy way| H2 Antihistamines| BP 501| L~7. (2020, August 8). YouTube. [Link]

-